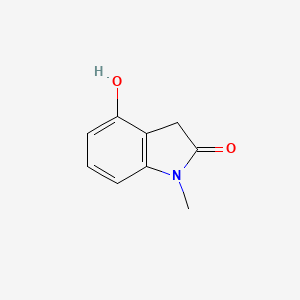

4-Hydroxy-1-methylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4-hydroxy-1-methyl-3H-indol-2-one |

InChI |

InChI=1S/C9H9NO2/c1-10-7-3-2-4-8(11)6(7)5-9(10)12/h2-4,11H,5H2,1H3 |

InChI Key |

ANIZZDHCSZULKA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC=C2O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxy 1 Methylindolin 2 One and Analogues

Strategies for the Construction of the 4-Hydroxy-1-methylindolin-2-one Core

The fundamental architecture of this compound can be assembled through various strategic sequences, primarily distinguished by whether intermediates are isolated or generated and consumed in a single procedural operation.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust and controlled pathway to the oxindole (B195798) core, allowing for the purification of intermediates at each stage. This approach is often necessary for constructing complex or highly functionalized analogues. A common multi-step strategy involves the initial preparation of a substituted aniline precursor, followed by a subsequent cyclization reaction to form the heterocyclic ring.

For example, the synthesis of precursors for metal-catalyzed cyclization, such as α-chloroacetanilides, represents a key multi-step approach. This process begins with an appropriate N-methylaniline, which is then acylated with a reagent like chloroacetyl chloride. The resulting α-chloro-N-methylacetanilide is a stable intermediate that can be isolated, purified, and then subjected to a final ring-closing reaction, often mediated by a transition metal catalyst and a base. This stepwise process ensures high purity of the final oxindole product.

One-Pot Reaction Protocols

In contrast to multi-step syntheses, one-pot protocols offer improved efficiency and sustainability by minimizing solvent use and purification steps. These reactions combine multiple transformations in a single vessel. A notable example is the multicomponent synthesis of functionalized spirooxindoles, which are complex analogues of the basic indolin-2-one structure.

One such protocol involves the reaction of an isatin (a derivative of indolin-2,3-dione), a source of active methylene (B1212753) such as malononitrile or ethyl cyanoacetate, and a 1,3-dicarbonyl compound. This reaction can be catalyzed by a simple, environmentally benign catalyst like citric acid in an aqueous ethanol medium. The process proceeds through a cascade of reactions, including Knoevenagel condensation and Michael addition, to rapidly generate complex spirooxindole structures in high yields without the need to isolate intermediates nih.gov.

Table 1: One-Pot Synthesis of Spirooxindole Analogues via Citric Acid Catalysis nih.gov

| Isatin Derivative | Active Methylene Compound | 1,3-Dicarbonyl Compound | Yield (%) |

|---|---|---|---|

| Isatin | Malononitrile | Dimedone | 95 |

| N-Methylisatin | Malononitrile | Dimedone | 92 |

| Isatin | Ethyl Cyanoacetate | Dimedone | 90 |

| Isatin | Malononitrile | Barbituric Acid | 94 |

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis is central to the modern synthesis of oxindoles, offering pathways that are efficient, selective, and versatile. Various catalytic systems, including acids, bases, and transition metals, have been developed to facilitate the construction and functionalization of the this compound core.

Acid-Catalyzed Reactions

Both Brønsted and Lewis acids are effective catalysts for synthesizing oxindole derivatives. As mentioned previously, a weak Brønsted acid like citric acid can efficiently catalyze the one-pot, multicomponent synthesis of spirooxindoles in aqueous media nih.gov.

Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), Indium(III) triflate (In(OTf)₃), and Iron(III) chloride (FeCl₃), are particularly effective in catalyzing Friedel-Crafts-type alkylation reactions of 3-hydroxyoxindoles. In these transformations, the Lewis acid activates the 3-hydroxyoxindole by facilitating dehydration to form a reactive carbocation intermediate. This intermediate is then trapped by an electron-rich aromatic compound, such as an indole (B1671886) or furan, to form 3,3-disubstituted oxindoles. This method provides a direct route to complex analogues from simpler hydroxyoxindole precursors nih.gov.

Base-Catalyzed Transformations

Base-mediated reactions provide a complementary approach for the formation of the oxindole ring. An intramolecular α-arylation of a halo-substituted anilide is a prominent example. In this method, a strong base, such as potassium tert-butoxide, is used to deprotonate the α-carbon of an N-substituted-α-chloroacetanilide. The resulting carbanion then undergoes an intramolecular nucleophilic aromatic substitution to displace the halogen on the aniline ring, thereby forming the five-membered lactam ring of the oxindole core organic-chemistry.org.

Additionally, stoichiometric bases are crucial components in certain metal-catalyzed cyclizations. For instance, the palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides to form oxindoles proceeds efficiently in the presence of a tertiary amine base like triethylamine. The base is essential for neutralizing the hydrogen chloride generated during the catalytic cycle, allowing the reaction to proceed to completion semanticscholar.org.

Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metal catalysis represents one of the most powerful and versatile tools for the synthesis of oxindoles and their derivatives. Palladium, in particular, has been extensively used. Palladium catalysts facilitate the intramolecular α-arylation of amides, a key C-C bond-forming reaction for constructing the oxindole ring system semanticscholar.org. Palladium-catalyzed domino reactions have also been developed for the facile synthesis of spirooxindoles from alkene-tethered carbamoyl chlorides, proceeding through a C-H activation mechanism strath.ac.uk.

Other transition metals have also proven effective. Cationic iridium complexes, for example, can catalyze the asymmetric intramolecular hydroarylation of α-ketoamides to produce 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity nih.gov. Furthermore, Lewis acidic metal catalysts like Ytterbium(III) triflate (Yb(OTf)₃) have been employed to catalyze the enantioselective decarboxylative addition of β-ketoacids to isatins, yielding 3-hydroxyoxindoles in excellent yields.

Table 2: Examples of Metal-Catalyzed Syntheses of Oxindole Derivatives

| Metal Catalyst | Ligand/Additive | Reaction Type | Starting Material | Product Type | Reference |

|---|---|---|---|---|---|

| Palladium(II) Acetate | 2-(di-tert-butylphosphino)biphenyl | Intramolecular α-Arylation | α-Chloroacetanilide | Oxindole | semanticscholar.org |

| Ir(cod)₂ | Chiral Phosphine Ligand | Asymmetric Hydroarylation | α-Ketoamide | 3-Hydroxy-2-oxindole | nih.gov |

| Ytterbium(III) Triflate | PyBox | Decarboxylative Aldol Addition | Isatin, β-Ketoacid | 3-Hydroxyoxindole |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation in the synthesis of heterocyclic compounds, including indoles and their analogues, has been particularly fruitful.

For instance, the synthesis of 4-hydroxy indole, a crucial precursor for this compound, has been efficiently achieved through microwave-assisted dehydrogenative aromatization of an oxoindole. actascientific.com This process, which involves a two-step reaction utilizing copper(II) bromide followed by lithium bromide and lithium carbonate, benefits significantly from focused microwave irradiation, reducing reaction times to mere minutes. actascientific.com Similarly, the synthesis of 4-hydroxy-2-quinolone analogues, which share a structural resemblance to the target compound, has been accomplished in a green and efficient manner using microwave irradiation in the presence of a bismuth chloride catalyst. nih.gov This method underscores the advantages of microwave heating in promoting condensation reactions that are central to the assembly of such heterocyclic systems. nih.govwjbphs.com

The intramolecular cyclocondensation of 2-amino acid-derived enamines to produce novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones has also been successfully performed under microwave irradiation, with yields ranging from 55–86%. mdpi.com These examples highlight the potential of microwave-assisted synthesis for the rapid and efficient construction of this compound and its analogues, offering a significant improvement over traditional synthetic protocols.

| Compound Type | Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxy Indole | Dehydrogenative Aromatization | Microwave | Minutes | Good | actascientific.com |

| 4-Hydroxy-2-quinolone Analogues | Condensation | Microwave, BiCl₃ | 5-13 minutes | 51-71% | nih.gov |

| Substituted Pyrroles | Intramolecular Cyclocondensation | Microwave | 30 minutes | 55-86% | mdpi.com |

| 4-Methoxy-1-methyl-2-quinolinone | N-methylation | Microwave, (CH₃)₂SO₄ | Short | High | semanticscholar.org |

Regioselective and Stereoselective Synthesis of this compound Derivatives

The biological activity of indolin-2-one derivatives is often highly dependent on their stereochemistry. Consequently, the development of diastereoselective and enantioselective synthetic methods is of paramount importance.

The creation of stereocenters at the C3 position of the indolin-2-one core is a common objective in the synthesis of bioactive molecules. Enantioselective methodologies often employ chiral catalysts to control the stereochemical outcome of reactions. For example, the enantioselective Friedel-Crafts hydroxyalkylation of hydroxyindoles with isatins has been achieved using bifunctional (thio)urea derivatives as organocatalysts, affording products in good yields (65–90%) and with up to 94% enantiomeric excess (ee).

A notable example is the synthesis of (+)-(R)-3-hydroxy-3-(4-hydroxy-1H-indol-5-yl)-1-methylindolin-2-one, which was obtained in 82% yield and 78% ee. This demonstrates the feasibility of introducing a hydroxyl group at the C3 position with high enantiocontrol.

Furthermore, the dimethylzinc-mediated addition of terminal alkynes to isatins, including N-methylisatin, in the presence of a chiral perhydro-1,3-benzoxazine ligand, provides a route to enantiomerically enriched 3-hydroxy-3-alkynyl-2-oxindoles. rsc.org For instance, 3-(hex-1-yn-1-yl)-3-hydroxy-1-methylindolin-2-one, a compound with significant biological activity, can be synthesized using this approach. rsc.org

Diastereoselective synthesis has also been successfully applied to create complex indolin-2-one derivatives. A regio- and diastereoselective four-component reaction has been developed for the synthesis of thioxothiazolidin-indolin-2-ones. This kinetically controlled process allows for the selective formation of specific diastereomers.

| Product | Reaction Type | Chiral Catalyst/Auxiliary | Yield | Enantiomeric/Diastereomeric Excess |

|---|---|---|---|---|

| (+)-(R)-3-Hydroxy-3-(4-hydroxy-1H-indol-5-yl)-1-methylindolin-2-one | Friedel-Crafts Hydroxyalkylation | Bifunctional (thio)urea | 82% | 78% ee |

| 3-Alkynyl-3-hydroxy-2-oxindoles | Alkynylation | Chiral perhydro-1,3-benzoxazine | Moderate to good | Up to excellent ee |

| Thioxothiazolidin-indolin-2-ones | Four-component reaction | None (kinetic control) | Good | High diastereoselectivity |

Cycloaddition reactions are a powerful tool for the construction of complex polycyclic systems containing the indolin-2-one core. Controlling the regioselectivity of these reactions is crucial for obtaining the desired product. The 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with nitrones, for example, can be controlled to selectively produce highly functionalized 5-spiroisoxazolidines. mdpi.com The regioselectivity of these reactions can be influenced by the structure of the reactants and the reaction conditions. mdpi.comrsc.org

In the context of indolizine derivatives, which are structurally related to indoles, [8+2] cycloaddition reactions with dienophiles are a well-established method for the synthesis of cyclazine systems. nih.gov The regioselectivity of these reactions is a key consideration in the synthesis of complex nitrogen-containing heterocycles. nih.gov Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to rationalize the regioselectivity observed in the [3+2] cycloaddition of nitrile N-oxides, where steric effects were found to be the determining factor over electronic interactions. mdpi.com

Derivatization Strategies for Structural Diversification

The functionalization of the this compound scaffold is essential for exploring the structure-activity relationships of its derivatives. Knoevenagel condensation and alkylation/arylation reactions are two key strategies for achieving structural diversification.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. wikipedia.org In the context of indolin-2-ones, the methylene group at the C3 position can act as the active hydrogen component, particularly when activated by adjacent electron-withdrawing groups. This reaction is widely used for the synthesis of 3-substituted indolin-2-one derivatives. researchgate.net

The reaction of indolin-2-ones with various aldehydes in the presence of a catalyst, such as piperidine (B6355638) or a biocatalyst like porcine pancreas lipase, leads to the formation of 3-alkylidene- or 3-benzylideneindolin-2-ones. researchgate.net A one-pot, three-component domino reaction involving an arylamine, an arylglyoxal, and 4-hydroxycoumarin (a compound with a similar active methylene site to 4-hydroxyindolin-2-one) proceeds through an initial Knoevenagel condensation to form functionalized indole derivatives. semanticscholar.org This highlights the utility of the Knoevenagel condensation as a key step in more complex synthetic sequences. semanticscholar.orgnih.gov

| Reactants | Catalyst | Solvent | Key Feature |

|---|---|---|---|

| 1,3-dihydroindol-2-one and aromatic aldehydes | Porcine Pancreas Lipase (PPL) | DMSO/water | High selectivity for E configuration |

| Arylamine, arylglyoxal, 4-hydroxycoumarin | None (domino reaction) | Ethanol | One-pot synthesis of functionalized indoles |

| Aldehydes and malonic acid | Pyridine/piperidine | Pyridine | Doebner modification with decarboxylation |

Alkylation and arylation reactions provide a direct means of introducing diverse substituents onto the this compound scaffold. The presence of multiple nucleophilic sites (the nitrogen atom, the oxygen of the hydroxyl group, and the enolizable C3 position) necessitates careful control of regioselectivity.

A green and economical protocol for the α-alkylation-α-hydroxylation of oxindoles with benzyl alcohols has been developed, proceeding without a transition-metal catalyst and using potassium hydroxide as a base and air as the oxidant. organic-chemistry.orgnih.gov This method allows for the synthesis of 3-alkyl-3-hydroxyoxindoles in good yields. organic-chemistry.orgnih.gov

For the arylation of oxindoles, palladium-catalyzed reactions have proven effective. The α-arylation of the potassium enolates of oxindoles with aryl chlorides, bromides, and triflates can be achieved using a catalyst generated from Pd(dba)₂ and a bulky, electron-rich phosphine ligand. organic-chemistry.org This method allows for the introduction of a wide range of aryl groups at the C3 position. organic-chemistry.orgrsc.org Furthermore, tandem arylation-oxidation can be achieved by exposing the reaction mixture to air, providing access to C3-aryl-C3-hydroxy-oxindoles. organic-chemistry.org The synthesis of quinazolin-4(3H)-ones via amidine N-arylation with 2-bromo or 2-iodo benzoate (B1203000) esters also demonstrates a palladium-catalyzed approach to forming C-N bonds in related heterocyclic systems. nih.gov

| Reaction | Reagents | Catalyst/Base | Position of Functionalization | Key Features |

|---|---|---|---|---|

| α-Alkylation-α-hydroxylation | Benzyl alcohols | KOH | C3 | Catalyst-free, green conditions |

| α-Arylation | Aryl halides/triflates | Pd(dba)₂ / phosphine ligand, KHMDS | C3 | Broad substrate scope |

| N-Alkylation | Alkyl halides | DIPEA | N1 | Used in synthesis of 4-hydroxy-2-quinolone analogs |

| N-Arylation | 2-Halo benzoate esters | Pd₂(dba)₃ / Xantphos | N-amidine | Synthesis of quinazolin-4(3H)-ones |

Formation of Spirooxindoles and Fused Heterocyclic Systems

The indolin-2-one scaffold, particularly its isatin-type derivatives, serves as a versatile building block in organic synthesis for the construction of complex molecular architectures. The highly reactive C3-carbonyl group is a key functional handle for elaborating the core structure into spirooxindoles and various fused heterocyclic systems. rsc.orgresearchgate.net These structures are of significant interest due to their prevalence in natural alkaloids and pharmaceutical agents. nih.govmdpi.comnih.gov The synthetic strategies employed often involve catalytic asymmetric reactions to control the stereochemistry of the newly formed chiral centers. rsc.orgnih.gov

Spirooxindoles are characterized by a spirocyclic junction at the C3 position of the oxindole core. rsc.org Their synthesis from isatin analogues, such as this compound, can be achieved through various cycloaddition reactions. For instance, the catalytic asymmetric [3+2] cycloaddition is a powerful method. This can involve the reaction of isatin-derived ketimines or methyleneindolinones with various dipolarophiles. rsc.orgacs.org Organocatalysis, employing chiral amines or squaramides, has emerged as an effective approach for these transformations, yielding spirooxindole-embedded oxazolidines and imidazolidinones with high enantioselectivity. acs.org

Multicomponent reactions (MCRs) also provide an efficient pathway to spiro-fused heterocycles from isatin precursors. semanticscholar.orgresearchgate.net These reactions allow for the construction of complex molecules in a single step from three or more starting materials, which is advantageous for building molecular diversity. researchgate.net For example, the reaction of isatins, an active methylene compound like malononitrile, and a β-ketoester can lead to the formation of spiro[indoline-3,4′-pyran] derivatives. nih.gov

Fused heterocyclic systems are another important class of compounds derived from indolin-2-one precursors. The synthesis often involves the annulation of a new ring onto the oxindole framework. For example, isatins can react with compounds containing two nucleophilic sites to build fused systems. The reaction with 2,3-dichloropyrazine has been used to synthesize complex bis-pyrazinofuro-quinoline structures. nih.gov Similarly, reactions with various dinucleophiles can lead to the formation of fused quinolines, imidazoles, and other heterocyclic rings. researchgate.net

The table below summarizes selected synthetic methodologies for the formation of spirooxindoles and fused heterocycles from isatin derivatives, which are analogous to the reactions that this compound could undergo.

Table 1: Synthetic Routes to Spirooxindoles and Fused Heterocycles

| Product Type | Reactants | Catalyst/Reagents | Key Reaction Type | Ref. |

|---|---|---|---|---|

| Spirooxindole 2H-azirines | 3-O-sulfonyl isatin ketoximes | Chiral amine (DHQD)2PHAL | Asymmetric Neber reaction | rsc.org |

| Spirocyclopentyloxindoles | Isatin-derived 3-indolylmethanols, vinylindoles | Chiral Phosphoric Acid (CPA) | [3+2] cycloaddition | rsc.org |

| Spirooxindole Oxazolidines | Isatin derived N-Boc ketimines, γ-hydroxy enones | Quinine derived squaramide | Domino aza-Michael reaction | acs.org |

| 3,4′-Piperidinoyl Spirooxindoles | Isatin-derived enals, 3-aminobenzofurans | Chiral N-Heterocyclic Carbene (NHC) | [3+3] cycloaddition | acs.org |

| Pyrrolizine-Spirooxindoles | Isatins, L-proline, trans-3-benzoyl acrylic acid | Methanol (reflux) | 1,3-dipolar cycloaddition | mdpi.com |

| Spiro[indoline-3,3′-pyrazols] | Isatin-derived imine, hydrazines | EtOH/AcOH (reflux) | Cyclocondensation | mdpi.com |

Schiff Base Ligand Derivatization

The C3-carbonyl group of indolin-2-one and its derivatives, including this compound, is readily condensed with primary amines to form Schiff bases (imines). This derivatization is a fundamental transformation that opens avenues for creating complex molecules and coordination compounds. When the amine substrate contains an additional donor atom, the resulting Schiff base can act as a chelating ligand for various metal ions. nih.gov

The synthesis of these Schiff base ligands is typically straightforward, often involving the direct condensation of the isatin analogue with an appropriate amine or hydrazine derivative in a suitable solvent like ethanol, frequently with catalytic acid. mdpi.comnih.gov For example, the condensation of 5-bromo-3-hydrazonoindolin-2-one with 7-formyl-8-hydroxy-2-methylquinoline produces a multidentate Schiff base ligand capable of coordinating with a range of transition metal ions, including Co(II), Ni(II), and Cu(II). nih.gov

These Schiff base ligands derived from the indolin-2-one core can coordinate to metal centers through the imine nitrogen and other strategically placed donor atoms, such as phenolic oxygen or other heterocyclic nitrogen atoms. nih.govnih.gov The resulting metal complexes can exhibit diverse coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and the specific ligand structure. nih.gov The study of these complexes is an active area of research, with investigations into their structural, spectroscopic, and electrochemical properties.

The table below provides examples of Schiff base ligands derived from isatin analogues and their corresponding metal complexes.

Table 2: Schiff Base Ligands from Isatin Analogues and Their Metal Complexes

| Isatin Derivative | Amine/Hydrazine Reactant | Resulting Ligand Type | Metal Ions Complexed | Coordination Geometry | Ref. |

|---|---|---|---|---|---|

| 5-Bromo-3-hydrazonoindolin-2-one | 7-Formyl-8-hydroxy-2-methylquinoline | Hydrazone Schiff Base | Co(II), Ni(II), Cu(II) | Octahedral | nih.gov |

| 5-Bromo-3-hydrazonoindolin-2-one | 7-Formyl-8-hydroxy-2-methylquinoline | Hydrazone Schiff Base | Zn(II), Cd(II), Hg(II) | Tetrahedral | nih.gov |

| Isatin | 4'-aminoacetophenone, then salicylaldehyde | Imine | - | - | mdpi.com |

Structure Activity Relationship Sar Studies of 4 Hydroxy 1 Methylindolin 2 One Analogs

Correlating Structural Modifications with Biological Efficacy

The indolinone ring, a privileged scaffold in drug discovery, can be substituted at various positions, and these modifications can dramatically influence biological activity. Studies on the closely related 4-hydroxy-2-quinolone scaffold have shown that substituents on the benzene (B151609) ring portion have a significant impact on antimicrobial and other activities. nih.gov

Electron-donating groups, such as a methoxy (B1213986) group, and electron-withdrawing groups, like halogens, can alter the electronic properties of the entire molecule, affecting how it interacts with its biological target. For instance, in a series of 4-hydroxy-2-quinolone analogs, the introduction of bromine at the C-6 and C-7 positions led to a significant increase in antifungal activity. nih.gov This suggests that the size, position, and electronic nature of substituents on the aromatic ring are key determinants of potency. The substitution pattern influences not only the electronic distribution but also the compound's lipophilicity and ability to form specific interactions, such as hydrogen bonds or halogen bonds, with a target protein. nih.gov

The following table summarizes the observed effects of various substituents on the activity of analogous heterocyclic scaffolds.

| Position | Substituent | Observed Effect on Activity | Reference |

| C-6/C-7 | Bromine | Exceptional increase in antifungal activity | nih.gov |

| C-6/C-7 | Methyl | Moderate increase in activity | nih.gov |

| C-6/C-7 | Methoxy | Moderate increase in activity | nih.gov |

| C-5 | Methoxy | Higher selectivity in certain reactions | nih.gov |

| C-5 | Nitro (NO2) | Often leads to decreased or no activity | nih.gov |

This table is illustrative, based on data from analogous quinolone and indole (B1671886) structures, to highlight general SAR principles.

The N-1 methyl group and the C-4 hydroxyl group are defining features of 4-Hydroxy-1-methylindolin-2-one and play critical roles in its biological activity.

The C-4 hydroxyl group is a pivotal functional group, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with amino acid residues in a protein's active site. researchgate.net Its replacement or modification can drastically alter biological activity. For example, the reaction of similar 4-hydroxycoumarins with primary amines to replace the hydroxyl group with an amino group results in compounds with different biological profiles. nih.gov The acidity and tautomeric equilibrium of the 4-hydroxy-2-one system are also critical, influencing the molecule's ionization state and interaction potential at physiological pH. researchgate.net Furthermore, the C-4 hydroxyl group can be a site for glycosylation or other modifications to improve pharmacokinetic properties or modulate activity. nih.gov The crystal structure of the related compound 4-hydroxy-1-methylquinolin-2(1H)-one confirms the presence of strong intramolecular hydrogen bonds involving this hydroxyl group, which helps to stabilize the molecule's conformation. helsinki.fi

The C-3 position of the indolinone core is highly significant. The introduction of substituents at this position, particularly creating a quaternary center, is a key strategy for developing potent and selective analogs. nih.gov The nature of the substituents at C-3 directly influences the molecule's three-dimensional shape and its ability to fit into a binding pocket.

In analogous 4-hydroxy-2-quinolones, introducing a long alkyl side chain at the C-3 position was found to have a dramatic and positive impact on antimicrobial activity. nih.gov The length and character of this chain are critical; an optimal length can maximize favorable hydrophobic interactions with the target. nih.gov The creation of a C-3 quaternary center is a synthetic challenge but offers a powerful method to access structurally diverse and potent compounds. nih.gov The steric bulk and chemical nature of the groups at C-3 can modulate potency and selectivity. For instance, replacing a hydrogen with a methyl group can be effective, but larger substituents like methoxy groups can lead to a loss of activity, suggesting a defined pocket size at the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This computational approach is invaluable for rational drug design, allowing for the prediction of the activity of novel molecules before their synthesis.

Development of Predictive Models

The development of a QSAR model begins with a dataset of compounds with known biological activities. For this compound analogs, this would involve synthesizing a library of derivatives and testing their efficacy in a relevant biological assay. researchgate.net The next step is to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as:

2D Descriptors: Molecular weight, logP (lipophilicity), molecular refractivity, and topological indices. researchgate.net

3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic properties (e.g., electrostatic fields, HOMO/LUMO energies). researchgate.netmdpi.com

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. researchgate.netnih.gov The goal is to create a model with high predictive power, which is validated internally (e.g., cross-validation) and externally (using a test set of compounds not included in model generation). mdpi.comnih.gov For indolinone and quinolinone derivatives, QSAR models have successfully established relationships between parameters like Van der Waals energy, surface area, and LogP with anticancer activity. researchgate.net

Identification of Key Pharmacophoric Features

A key outcome of QSAR modeling, particularly 3D-QSAR methods like CoMFA and CoMSIA, is the identification of a pharmacophore. A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

These models generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. mdpi.com For example:

Steric Maps: Green contours may indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental (steric hindrance).

Electrostatic Maps: Blue contours might highlight areas where positive charge is favored, while red contours indicate where negative charge or hydrogen bond acceptors are preferred.

Hydrophobic Maps: These maps can identify regions where hydrophobic groups, like the N-1 methyl group, are beneficial for activity. mdpi.com

Through this analysis, key pharmacophoric features for this compound analogs can be defined. These typically include a hydrogen bond donor/acceptor (the C-4 hydroxyl group), a hydrophobic region (the N-1 methyl group and parts of the aromatic ring), and specific steric volumes at the C-3 position. mdpi.comnih.gov This pharmacophoric model then serves as a powerful template for designing new, more potent analogs and for virtual screening of compound libraries to identify novel leads. nih.gov

Stereochemical Influences on Biological Activity of this compound Analogs Remain an Unexplored Area of Research

Despite the growing interest in the pharmacological potential of indolin-2-one derivatives, a critical aspect of their structure-activity relationship (SAR)—the influence of stereochemistry—appears to be largely uncharted territory. Extensive searches of scientific literature and chemical databases have revealed a significant gap in the understanding of how the three-dimensional arrangement of atoms in this compound analogs affects their biological activity.

The fundamental principles of medicinal chemistry establish that the stereoisomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to one isomer being significantly more potent or having a different biological effect than its mirror image.

However, in the context of this compound and its derivatives, there is a conspicuous absence of studies that have synthesized and evaluated the individual stereoisomers. The existing research predominantly focuses on the synthesis and biological screening of racemic mixtures, leaving the specific contributions of each enantiomer to the observed activity unknown.

This lack of stereospecific investigation means that key questions remain unanswered:

Does one enantiomer of a given this compound analog account for the majority of the observed biological activity?

Do the enantiomers possess different pharmacological activities or potencies?

Could the therapeutic index of these compounds be improved by administering a single, more active enantiomer, thereby reducing potential off-target effects or metabolic burden from the less active or inactive isomer?

Without dedicated studies involving the separation of enantiomers or the stereoselective synthesis of individual isomers, the scientific community cannot construct a complete and accurate SAR model for this class of compounds. Such studies would be crucial for the rational design of more potent and selective analogs for various therapeutic targets.

The absence of data tables comparing the biological activities of (R)- and (S)-enantiomers of this compound analogs in the public domain underscores a significant opportunity for future research in this area. Elucidating the stereochemical requirements for biological activity will be a critical step in unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

Mechanistic Investigations into Biological Activities of 4 Hydroxy 1 Methylindolin 2 One Derivatives

Elucidation of Cellular and Molecular Mechanisms

The biological impact of 4-Hydroxy-1-methylindolin-2-one derivatives is rooted in their ability to modulate fundamental cellular processes. Research has illuminated their roles in programmed cell death, cell cycle regulation, induction of cellular stress, and interference with critical protein interactions that are often dysregulated in disease.

Modulation of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a critical process for removing damaged or unwanted cells. Certain derivatives of related heterocyclic scaffolds have been shown to induce apoptosis in cancer cells. For instance, some quinazolin-4-one derivatives trigger both early and late apoptosis. mdpi.com This is achieved by altering the expression levels of key regulatory proteins, leading to an increase in pro-apoptotic factors like caspase-3, caspase-9, and Bax, while simultaneously decreasing the anti-apoptotic protein Bcl-2. mdpi.com The intrinsic pathway of apoptosis, which involves mitochondrial outer membrane permeabilization (MOMP), is a common target. nih.gov However, even when caspase activation downstream of the mitochondria is blocked, cell death can often proceed through alternative pathways, highlighting the robustness of the apoptotic process. nih.gov In some contexts, the anticancer effects of indoline-2-one derivatives are a measured combination of both antiproliferative (cytostatic) and cell-killing (cytotoxic) activities. nih.gov

Cell Cycle Regulation and Perturbation

The cell cycle is a tightly regulated series of events that leads to cell division. Disruption of this cycle is a hallmark of cancer. Derivatives of indolin-2-one and related structures have been shown to interfere with cell cycle progression. For example, the lipid peroxidation product 4-hydroxynonenal (B163490) (HNE) can induce cell cycle arrest in the G0/G1 phase. nih.gov This is accomplished by downregulating the expression of key cyclins, such as cyclin D1, D2, and A, and increasing the expression of cyclin-dependent kinase inhibitors (CKIs) like p21. nih.gov This cascade of events leads to the accumulation of the hypophosphorylated, active form of the retinoblastoma protein (pRb). nih.gov Active pRb binds to and inactivates E2F transcription factors, which are necessary for the expression of genes required for S-phase entry, thereby halting cell proliferation. nih.gov Other related compounds have been observed to arrest the cell cycle at the S phase. mdpi.com

Induction of Oxidative Stress and DNA Damage Pathways

Cellular exposure to certain chemical agents can lead to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This stress can cause damage to cellular components, including DNA. Oxidants can trigger a complex DNA damage response (DDR) network. nih.gov Early events in this response include the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase and the phosphorylation of histone H2AX (to form γH2AX), which serves as a marker for DNA double-strand breaks. nih.gov These DDR events are often closely associated with DNA replication, suggesting they may be triggered by stalled replication forks during S-phase. nih.gov

Some neurotoxins that induce apoptosis, such as 1-Methyl-4-phenylpyridinium (MPP+), are known to increase intracellular oxidative stress through the mitochondrial release of ROS. nih.gov Mechanistically, oxidative DNA damage may not be primarily caused by hydroxyl radicals, but rather by species like the carbonate radical anion, which can lead to specific DNA lesions such as 8-oxo-7,8-dihydroguanine. rsc.org Furthermore, certain 3,3-bis(4-hydroxyphenyl)indoline-2-ones have been shown to increase levels of phosphorylated AMP-activated protein kinase (AMPK), a key sensor of cellular energy status and metabolic stress. nih.gov

Interference with Oncogenic Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in many diseases, including cancer. nih.gov Targeting these often large and seemingly featureless interfaces with small molecules presents a significant challenge but also a promising therapeutic strategy. nih.gov Oncogenic PPIs, such as the interaction between Myc and Max transcription factors, are critical for tumor growth and are attractive targets for disruption. nih.gov Structurally related isoindoline (B1297411) scaffolds have been identified as antagonists of the Myc-Max interaction. nih.gov

A notable mechanism for a derivative, 3,3,-bis(4-hydroxyphenyl)-7-methylindoline-2-one (BHPI), involves the hyperactivation of the anticipatory unfolded protein response (a-UPR). nih.gov In estrogen receptor-alpha (ERα)-positive cancer cells, BHPI treatment leads to the activation of phospholipase C gamma (PLCγ), an increase in intracellular calcium, and subsequent activation of all three arms of the UPR. This cascade results in the inhibition of global protein synthesis and has a profound antiproliferative effect. nih.gov This ERα-dependent mechanism highlights a specific and potent way that indolinone derivatives can interfere with oncogenic signaling pathways. nih.gov

Enzyme Interaction and Inhibition Profiles

The therapeutic potential of this compound derivatives is also defined by their ability to interact with and inhibit specific enzymes, particularly kinases, which are pivotal regulators of cell signaling.

Studies on Kinase Inhibition (e.g., Akt kinase, tyrosine kinases)

Kinases are a major class of drug targets, and various indolin-2-one derivatives have been developed as potent inhibitors.

Akt Kinase Inhibition: The serine/threonine kinase Akt is a central node in a signaling pathway that promotes cell proliferation and survival. google.com Several indolin-2-one derivatives have been identified as Akt inhibitors. For example, a series of 3-hydroxy-3-(alkynyl)indolin-2-one derivatives demonstrated the ability to inhibit Akt kinase activity with IC50 values in the micromolar range. nih.gov Another related compound, 4-phenylquinolin-2(1H)-one, acts as a highly specific allosteric inhibitor of Akt, preventing its phosphorylation and activation with an IC50 of 6 µM. researchgate.net This compound was found to interact with the PH domain of Akt, inducing a conformational change that prevents its activation by upstream kinases. researchgate.net

Table 1: Akt Kinase Inhibition by Indolin-2-one and Related Derivatives

| Compound Class | Specific Derivative(s) | Target Kinase | IC50 Value | Reference |

| 3-hydroxy-3-(alkynyl)indolin-2-one | 4m, 4n, 4p | Akt | 7.7 - 9.8 µM | nih.gov |

| Phenylquinolin-2(1H)-one | 4-phenylquinolin-2(1H)-one | Akt | 6 µM | researchgate.net |

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial for cellular communication and are frequently dysregulated in cancer. The 3-substituted indolin-2-one scaffold has proven to be a versatile template for designing selective RTK inhibitors. nih.gov By modifying the substituent at the C-3 position, researchers have developed compounds that selectively inhibit RTKs such as vascular endothelial growth factor receptor (VEGF-R), epidermal growth factor receptor (EGF-R), Her-2, and platelet-derived growth factor receptor (PDGF-R) at submicromolar concentrations. nih.govscilit.com For instance, derivatives with a five-membered heteroaryl ring at the C-3 position show high specificity for VEGF-R, while those with bulky phenyl groups are selective for EGF-R and Her-2. nih.gov Furthermore, certain 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives have shown potent tyrosine kinase inhibitory activity, with one compound exhibiting an IC50 value of 0.0515 μM against the MDA-MB cancer cell line. researchgate.net

Table 2: Tyrosine Kinase Inhibition by Indolin-2-one and Quinolin-2-one Derivatives

| Compound Class | Target Kinase(s) | Key Structural Features | Potency | Reference |

| 3-[(heteroaryl)methylidenyl]indolin-2-ones | VEGF (Flk-1) RTK | 3-[(five-membered heteroaryl ring)methylidenyl] | Submicromolar | nih.gov |

| 3-(benzylidenyl)indolin-2-ones | EGF and Her-2 RTKs | Bulky group on 3-benzylidenyl phenyl ring | Submicromolar | nih.gov |

| 3-substituted indolin-2-ones | PDGF and VEGF (Flk-1) RTKs | Extended side chain at C-3 position | Submicromolar | nih.gov |

| 4-(hydrazono)quinolin-2(1H)-ones | Tyrosine Kinases | 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl | IC50 = 0.0515 µM | researchgate.net |

Aldehyde Dehydrogenase (ALDH2) Modulation

Aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme, plays a crucial role in detoxifying endogenous and exogenous aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), which are generated during lipid peroxidation and are implicated in oxidative stress-related diseases. nih.govmdpi.com ALDH2 metabolizes these toxic aldehydes into less reactive carboxylic acids, thereby protecting cells from damage. nih.gov Both activators and inhibitors of ALDH2 have been developed for therapeutic purposes. For instance, ALDH2 activators can enhance its detoxifying capacity, while inhibitors can be used in aversion therapy for alcohol dependence. nih.gov

Despite the established importance of ALDH2 in cellular health, a review of the current scientific literature reveals a lack of specific studies investigating the modulatory effects of this compound derivatives on ALDH2 activity. Future research is required to determine if this particular chemical scaffold can interact with and modulate this important enzyme.

Carbonic Anhydrase and Urease Inhibition

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govmdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. nih.govmdpi.comnih.gov

While direct studies on this compound derivatives are limited, research on the broader class of indolin-2-one-based sulfonamides has demonstrated their potential as carbonic anhydrase inhibitors. unifi.it For instance, a series of novel sulfonamides incorporating substituted indolin-2-one moieties have been synthesized and evaluated for their inhibitory activity against several human CA isoforms (hCA I, II, IV, and VII). unifi.it These studies provide a rationale for exploring the CA inhibitory potential of this compound derivatives.

A study on 7-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related heterocyclic compound, showed that its derivatives could inhibit various CA isoforms, with a particular potency against the tumor-associated hCA IX. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers. researchgate.netnih.gov

Research has shown that the indolin-2-one scaffold is a promising starting point for the development of urease inhibitors. researchgate.netbohrium.com For example, a series of 2,3-disubstituted isoindolin-1-one (B1195906) derivatives, which share a core structural similarity, have been synthesized and shown to exhibit significant urease inhibitory activity. nih.gov One of the most potent compounds from this series demonstrated an IC50 value of 10.07 ± 0.28 µM, which is more than twice as potent as the standard inhibitor thiourea. nih.gov Similarly, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have also shown potent urease inhibition. nih.gov

Although these studies were not conducted specifically on this compound derivatives, they highlight the potential of the indolinone core structure for urease inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 increases the levels of active GLP-1, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) secretion, making it an important therapeutic target for type 2 diabetes. nih.govnih.gov

Currently, there is a lack of specific research in the published literature focusing on the inhibitory effects of this compound derivatives on DPP-4. The development of DPP-4 inhibitors has primarily focused on other chemical scaffolds. nih.gov Therefore, the potential for this specific class of compounds to act as DPP-4 inhibitors remains an open area for investigation.

Interaction with Amino Acid Metabolic Enzymes and Oxidoreductases

Interaction with Oxidoreductases

One important class of oxidoreductases is the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the inflammatory pathway. A study on isoindoline derivatives of α-amino acids, which are structurally related to indolinones, demonstrated their inhibitory activity against both COX-1 and COX-2. researchgate.net The study revealed that the inhibitory activity and selectivity of these compounds are influenced by their physicochemical properties. researchgate.net

Another study on 4-hydroxy-2-quinolone derivatives, which also share structural similarities, investigated their potential as inhibitors of lipoxygenase (LOX), another key oxidoreductase in the inflammatory cascade. researchgate.net

Interaction with Amino Acid Metabolic Enzymes

The interaction of this compound derivatives with other amino acid metabolic enzymes is not well-documented in the current literature. However, the use of amino acids as building blocks for the design of carbonic anhydrase inhibitors has been explored, suggesting a potential avenue for future research. mdpi.commdpi.com

Receptor Modulation and Binding Studies

Calcitonin-like Receptor-Based Receptors

The calcitonin-like receptor (CLR) is a class B G protein-coupled receptor that, in combination with receptor activity-modifying proteins (RAMPs), forms receptors for the peptides calcitonin gene-related peptide (CGRP) and adrenomedullin (B612762) (AM). nih.govbiorxiv.orgnih.gov These receptors are implicated in a variety of physiological processes, including vasodilation and inflammation, making them attractive drug targets. nih.govbiorxiv.org

A significant finding in this area is the design of a 4-hydroxybenzylidene indolinone derivative intended to mimic the binding of the C-terminal tyrosine of the AM peptide to the AM1 receptor (a complex of CLR and RAMP2). nih.gov This research identified the 4-hydroxybenzylidene indolinone scaffold as a suitable starting point for developing small-molecule modulators of CLR-based receptors. nih.gov Docking studies suggested that these compounds could interact with key residues in the CLR, such as T122. nih.gov

Other Relevant Receptor Interactions

Research into the broader class of indolin-2-one derivatives has revealed interactions with other important receptor systems. A study focused on the synthesis of indolin-2-one derivatives with piperazinylbutyl side chains identified a compound with high affinity and selectivity for the dopamine (B1211576) D4 receptor. nih.gov Specifically, the compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one exhibited a Ki value of 0.5 nM for the D4 receptor, suggesting its potential as a potent ligand. nih.gov

The following table summarizes the binding affinities of these indolin-2-one derivatives to dopamine receptor subtypes.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| 4a | >10000 | >10000 | 256 |

| 4b | >10000 | >10000 | 128 |

| 4c | 1250 | 830 | 0.5 |

| 4d | 2500 | 1250 | 25.6 |

| 4e | 5000 | 2500 | 51.2 |

| Data sourced from a study on indolin-2-one derivatives as dopamine D4 receptor ligands. nih.gov |

Role in Microbial Inhibition Mechanisms

Derivatives of this compound and structurally related compounds have demonstrated notable capabilities in impeding the growth of various microbes. The ways in which they achieve this inhibition are multifaceted, involving direct actions on microbial cells as well as interference with their essential life processes. The following sections explore the antibacterial, antifungal, and antiviral mechanisms that have been investigated for these and similar molecular structures.

Antibacterial Action

The antibacterial activity of compounds structurally related to this compound, such as imidazolidine-4-one derivatives, is often attributed to their ability to disrupt the integrity of bacterial cell membranes. These molecules can associate with the lipid layer of the bacterial membrane through hydrophobic interactions, leading to its disintegration and subsequent cell death. acs.org This mechanism is analogous to that of some host defense peptides. acs.org

In a similar vein, certain quinoxaline (B1680401) 1,4-dioxides have been shown to possess significant in vivo antibacterial activity against a range of pathogens. For instance, 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide has demonstrated exceptional activity against Escherichia coli, Salmonella choleraesuis, and Pasteurella multocida. mdpi.com The antibacterial efficacy of these and related compounds underscores the potential of the core heterocyclic structures in developing new agents to combat bacterial infections.

Antifungal Properties

The antifungal mechanisms of quinoline (B57606) derivatives, which share a core structure with indolinones, have been a subject of significant research. One study on these derivatives revealed that their antifungal action may stem from causing abnormal morphology of the fungal cell membrane. acs.org This is accompanied by an increase in membrane permeability, which leads to the release of cellular contents and ultimately, fungal cell death. acs.org

Furthermore, certain quinoline derivatives that are linked to a chalcone (B49325) moiety have been found to inhibit the formation of hyphae in Candida albicans. nih.gov These compounds also induce the accumulation of reactive oxygen species (ROS), which can damage the mitochondrial membrane and decrease intracellular ATP content, thereby causing mitochondrial dysfunction. nih.gov Research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives has also shown antifungal activity, with substitutions on the core structure, such as with halogens, playing a role in their efficacy. mdpi.com

Interactive Table: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Fungi | Observed Effect | Reference |

| Quinoline Derivatives | Botrytis cinerea, Sclerotinia sclerotiorum | Abnormal cell membrane morphology, increased permeability | acs.org |

| Quinoline-Chalcone Hybrids | Candida albicans | Inhibition of hyphae formation, mitochondrial dysfunction | nih.gov |

| 3-Indolyl-3-hydroxy Oxindoles | Plant pathogenic fungi | Inhibition of mycelial growth | mdpi.com |

Antiviral Mechanisms

The antiviral potential of compounds with structures related to this compound has been explored against various viruses. For example, derivatives of 3-hydroxy-2-methylpyridin-4-one have demonstrated moderate activity against Herpes Simplex Virus (HSV) types 1 and 2. oup.com In a similar context, 2-Methylquinazolin-4(3H)-one, which has a related heterocyclic core, has shown significant antiviral activity against the Influenza A virus by inhibiting its replication. wikipedia.org

Molecular docking studies have also provided insights into potential antiviral mechanisms. For instance, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.gov This suggests that these compounds may act by targeting key viral enzymes.

Engagement with Broader Metabolic Pathways

Impact on Phenylalanine and Benzoate (B1203000) Degradation Pathways

Derivatives of 3-hydroxyquinolin-2(1H)-one have been shown to modulate the activity of human phenylalanine hydroxylase (hPAH). mdpi.com This enzyme is central to the metabolism of phenylalanine, and its deficiency leads to the genetic disorder phenylketonuria. mdpi.com These derivatives can affect the coordination of the iron center at the enzyme's active site, thereby acting as protectors of the enzyme's activity. mdpi.com

In the realm of microbial metabolism, bacteria such as Pseudomonas putida degrade aromatic acids like benzoate and 4-hydroxybenzoate (B8730719) through the beta-ketoadipate pathway. researchgate.netnih.gov Interestingly, the presence of benzoate can repress the transport and degradation of 4-hydroxybenzoate, indicating a regulatory interplay between the degradation pathways of these two compounds. researchgate.netnih.gov

Linkages to Glycolysis and Polyol Pathways

Recent studies have highlighted the interaction of quinolone-based compounds with key metabolic pathways such as glycolysis and the polyol pathway. Glycolysis is the fundamental process of breaking down glucose to produce energy. nih.gov Some microbial quinolinone-quinazolinone compounds have been observed to downregulate genes associated with glycolysis and gluconeogenesis in bacteria. mdpi.com

The polyol pathway, which converts glucose to fructose (B13574) via sorbitol, becomes particularly active in hyperglycemic conditions and is implicated in diabetic complications. wikipedia.orgnih.gov Quinolone-based hydrazones and quinazolin-4(1H)-one derivatives have been identified as inhibitors of aldose reductase, the first and rate-limiting enzyme of the polyol pathway. acs.orgresearchgate.net By inhibiting this enzyme, these compounds can prevent the accumulation of sorbitol, which is a key factor in the pathogenesis of diabetic complications. acs.org

Interactive Table: Inhibition of Aldose Reductase by Quinolone-Based Derivatives

| Compound Class | Enzyme Target | Metabolic Pathway | Potential Therapeutic Implication | Reference |

| Quinolone-based hydrazones | Aldose Reductase | Polyol Pathway | Management of diabetic complications | acs.org |

| Quinazolin-4(1H)-one derivatives | Aldose Reductase | Polyol Pathway | Management of diabetic complications | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 1 Methylindolin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule.

¹H NMR for Proton Environments

The ¹H NMR spectrum of 4-Hydroxy-1-methylindolin-2-one offers a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

In a typical ¹H NMR spectrum of a related compound, 3-Hydroxy-1-methylindolin-2-one, run in deuterated chloroform (B151607) (CDCl₃), the following signals are observed: a doublet at approximately 7.46 ppm corresponding to one of the aromatic protons, a triplet at 7.34 ppm for another aromatic proton, and a triplet at 7.11 ppm. amazonaws.com For 4-hydroxy-1-methylquinolin-2(1H)-one, the proton NMR spectrum reveals a singlet at 5.77 ppm, which is a characteristic chemical shift for hydrogens on non-aromatic double bonds, in addition to signals for the four aromatic hydrogens. arabjchem.org

A comprehensive analysis of the ¹H NMR spectrum for this compound would involve assigning each signal to a specific proton in the molecule, considering the expected chemical shifts for aromatic, methyl, and hydroxyl protons. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (Aromatic) | 7.0 - 7.5 |

| H (CH₂) | 2.5 - 3.0 |

| H (N-CH₃) | ~3.2 |

Note: This table represents predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

For the related compound 4-hydroxy-2(1H)-quinolone, the ¹³C NMR spectrum shows that the C-2, C-4, and C-9 carbons resonate at lower fields compared to the other carbons. arabjchem.org In another similar structure, 1-Methyl-6,7-dihydrocyclopenta[f]indole-2,3(1H,5H)-dione, the carbonyl carbons appear at δ 193.0 and 159.1 ppm, while the methyl carbon is observed at δ 26.2 ppm. amazonaws.com

The ¹³C NMR spectrum of this compound would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene (B1212753) carbon, and the N-methyl carbon. The precise chemical shifts would be influenced by the electronic effects of the substituents on the indolinone core.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| C (Aromatic) | 110 - 150 |

| C (CH₂) | 30 - 40 |

| C (N-CH₃) | ~25 |

Note: This table represents predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR for Fluorinated Analogs

While not directly applicable to this compound itself, ¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated analogs of this compound. nih.gov Fluorine-19 is a 100% abundant, spin-½ nucleus, making ¹⁹F NMR a highly sensitive technique. nih.govhuji.ac.il The introduction of a fluorine atom into the molecule would provide a unique spectroscopic handle to probe the local electronic environment.

High-Resolution Mass Spectrometry (HRMS and ESI-MS)

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of this compound with high accuracy.

Accurate Mass Determination and Molecular Formula Confirmation

HRMS techniques, such as electrospray ionization (ESI), provide a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. ijpsm.com This accurate mass measurement allows for the unambiguous determination of the molecular formula. For example, the calculated exact mass of C₁₀H₉NO₂ is 175.0633, and a high-resolution mass spectrometer would be able to measure this value to within a few parts per million, confirming the elemental composition. nih.gov

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org The molecular ion, being energetically unstable, can break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The way a molecule fragments can provide clues about its structure. miamioh.edulibretexts.org

For an indolinone structure, common fragmentation pathways might involve the loss of small neutral molecules like CO or cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom. Analyzing these fragmentation patterns can help to piece together the structure of the molecule and confirm the connectivity of the atoms. chemguide.co.uklibretexts.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the lactam ring is anticipated to appear as a strong, sharp peak around 1700-1680 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The N-methyl group would likely show a C-H stretching vibration around 2950-2850 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3400-3200 (broad) |

| Lactam Carbonyl | C=O Stretch | 1700-1680 (strong, sharp) |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1600-1450 |

| N-Methyl | C-H Stretch | 2950-2850 |

These expected values are based on established correlations and data from similar molecular structures. nih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the conjugated system formed by the benzene (B151609) ring fused to the α,β-unsaturated lactam moiety.

Drawing parallels with related compounds like 4-hydroxy-3-methyl-2(1H)-quinolone, which displays absorption maxima at approximately 226 nm and 312 nm, similar electronic transitions can be anticipated for this compound. nih.gov The spectrum is likely to show absorptions corresponding to π → π* transitions within the aromatic and conjugated system. The presence of the hydroxyl group and the nitrogen atom with its lone pair of electrons can also influence the position and intensity of these absorption bands through n → π* transitions. The exact wavelengths (λmax) and molar absorptivities (ε) would be dependent on the solvent used, as solvent polarity can affect the energy levels of the electronic orbitals.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 220-250 |

| π → π | 300-330 |

These estimations are derived from the analysis of similar chromophoric systems. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, extensive studies on related substituted indolin-2-ones and quinolinones provide a strong foundation for predicting its solid-state characteristics. gre.ac.uknih.gov

A crystal structure of this compound would unambiguously confirm its stereochemistry and preferred conformation in the solid state. The indolin-2-one core is expected to be largely planar. The relative orientation of the hydroxyl group and the N-methyl group with respect to the fused ring system would be precisely determined, including all bond lengths and angles.

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Hydrogen Bonding | Hydroxyl (O-H) | Carbonyl (C=O) | Formation of centrosymmetric dimers |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel or offset stacking between dimers |

This predictive analysis is based on the well-documented crystallographic behavior of similar molecular frameworks. gre.ac.uknih.gov

Thermal Analysis (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of a compound. Although specific TGA data for this compound is not available, a general behavior can be anticipated based on its structure.

It is expected that this compound would be thermally stable up to a certain temperature, beyond which it would undergo decomposition. The decomposition process would likely occur in one or more steps, corresponding to the loss of different fragments of the molecule. The initial decomposition might involve the loss of the hydroxyl group as water, followed by the breakdown of the heterocyclic ring system at higher temperatures. The final residue at the end of the analysis would likely be carbonaceous material. The precise decomposition temperatures and the percentage of mass loss at each stage would be characteristic of the compound's thermal stability.

Theoretical and Computational Chemistry Studies on 4 Hydroxy 1 Methylindolin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on 4-Hydroxy-1-methylindolin-2-one are not found in the reviewed literature. Research on analogous compounds, such as 4-hydroxy-1-methylquinolin-2(1H)-one, has utilized DFT to explore molecular geometry and electronic properties. nih.govmdpi.comnih.gov These studies provide a framework for how such calculations could be applied to this compound in future research.

Geometry Optimization and Molecular Structure Prediction

No specific studies detailing the geometry optimization and predicted molecular structure of this compound using DFT were identified. This type of analysis would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. For related quinolinone structures, X-ray crystallography has been used to determine their molecular geometry in the solid state. helsinki.fi

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Quantum Parameters)

There is no published research available that specifically calculates the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, or other quantum chemical parameters for this compound. Such studies on similar molecules have been used to understand their chemical reactivity and electronic transitions. nih.gov

Vibrational Frequency Calculations

A search of the scientific literature did not yield any studies on the vibrational frequency calculations for this compound. This type of theoretical analysis is often used to interpret experimental infrared and Raman spectra.

Molecular Stability and Bond Strength Analysis

Specific computational analyses of the molecular stability and bond strengths within this compound are not present in the available literature.

Reaction Mechanism Elucidation

While reaction mechanisms have been investigated for related compounds, such as the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, no specific computational studies elucidating the reaction mechanisms involving this compound were found. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the interaction of a small molecule with a protein target. A review of the literature indicates that while these methods are widely used for various quinolinone and indolinone derivatives to explore their potential as inhibitors of various enzymes, no specific molecular docking or dynamics simulation studies have been published for this compound. nih.govmdpi.comsemanticscholar.org

Prediction of Ligand-Target Binding Interactions

The prediction of how a small molecule, or ligand, will bind to a biological target, typically a protein, is a cornerstone of computational drug discovery. For the indolin-2-one class of compounds, molecular docking is a frequently employed technique to predict these interactions. This method computationally places a ligand into the binding site of a target protein and scores the interaction based on factors like electrostatic complementarity and hydrophobic interactions.

For instance, studies on indolin-2-one derivatives as inhibitors of various protein kinases have demonstrated the utility of molecular docking in understanding their mechanism of action. nih.govnih.gov These studies often reveal key hydrogen bonding interactions and hydrophobic contacts that are crucial for binding affinity. In a study on substituted indolin-2-one derivatives as inhibitors of Src kinase, molecular docking revealed that the indole (B1671886) NH group forms a critical hydrogen bond with the carbonyl group of a methionine residue (Met341) in the kinase's active site. nih.gov

In the context of this compound, a hypothetical docking study against a relevant kinase, such as Vascular Endothelial Growth Factor Receptor (VEGFR), would likely show the indolin-2-one core acting as a scaffold. The 4-hydroxy group could potentially form additional hydrogen bonds with amino acid residues in the ATP binding pocket, thereby influencing binding affinity and selectivity. The 1-methyl group would be expected to occupy a hydrophobic pocket.

A study on 3-substituted indolin-2-ones as selective tyrosine kinase inhibitors highlighted that modifications at the C-3 position of the indolin-2-one ring are critical for their antiangiogenic and anticancer activities. nih.gov This underscores the importance of the substitution pattern on the indolinone core for determining binding interactions.

Table 1: Representative Binding Interactions of Indolin-2-one Derivatives from Molecular Docking Studies

| Derivative Class | Target Protein | Key Interacting Residues (Example) | Type of Interaction |

| Substituted indolin-2-ones | Src Kinase | Met341 | Hydrogen Bond |

| 3-Substituted indolin-2-ones | VEGFR | Cys919 | Hydrogen Bond |

| 3-Substituted indolin-2-ones | EGFR | Met793 | Hydrogen Bond |

This table presents examples of interactions observed in studies on indolin-2-one derivatives and not specifically for this compound.

Conformational Analysis in Binding Sites

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. When a ligand binds to a protein, it adopts a specific conformation, often referred to as the "bioactive conformation." Understanding the preferred conformations of a molecule like this compound, both in its free state and within a binding site, is crucial for drug design.

Computational methods such as molecular mechanics and quantum mechanics are used to calculate the energies of different conformations. For flexible molecules, techniques like molecular dynamics simulations can provide insights into the conformational landscape and how the ligand adapts its shape to fit the binding pocket of a protein.

For the indolin-2-one scaffold, the planarity of the bicyclic ring system is a key feature, but substituents can introduce conformational flexibility. In this compound, the primary source of flexibility would be the orientation of the hydroxyl group. Computational analysis would explore the rotational barrier around the C-O bond of the hydroxyl group and how its orientation is influenced by interactions within a binding site.

A combined 3D-QSAR modeling and molecular docking study on indolinone derivatives as PDK1 inhibitors utilized the FlexX module for docking, which explores the conformational flexibility of the ligand within the rigid active site of the protein. acs.org This approach helps in identifying the most stable binding pose from a multitude of possible conformations. acs.org

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become particularly valuable. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

One of the primary ligand-based methods is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For a series of active indolin-2-one derivatives, a pharmacophore model could be generated to guide the design of new compounds with potentially improved activity.

Another powerful ligand-based technique is the Quantitative Structure-Activity Relationship (QSAR). 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a mathematical relationship between the 3D properties of a set of molecules and their biological activities.

A 3D-QSAR study on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) resulted in statistically significant models (CoMFA: q² = 0.737, r² = 0.907; CoMSIA: q² = 0.824, r² = 0.991). nih.gov The contour maps generated from these models provided a visual representation of the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character would be favorable or unfavorable for activity. nih.gov Such models, if developed for a series of compounds including this compound, could predict its inhibitory activity and guide further chemical modifications to enhance potency.

Advanced Analytical Method Development for Detection and Quantification

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the separation and purification of 4-Hydroxy-1-methylindolin-2-one from complex matrices. The choice of chromatographic method depends on the sample type, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile compounds like this compound. In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of this compound and its related compounds, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution of compounds is influenced by their polarity, with more polar compounds eluting earlier.

A study detailing the analysis of a related compound, 1-methyl-2-oxindole, utilized an HPLC system with a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. Detection was achieved using a UV detector at a specific wavelength, allowing for the quantification of the compound in plasma samples. The method demonstrated good linearity, accuracy, and precision, highlighting the suitability of HPLC for pharmacokinetic studies of such molecules.

Table 1: Example HPLC Parameters for Analysis of Related Indolinone Compounds

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Phosphate Buffer : Acetonitrile |

| Detection | UV Spectrophotometry |

| Application | Quantification in biological matrices |

Thin Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique used for the qualitative analysis and purification of compounds. It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

For this compound, TLC can be used to monitor the progress of a chemical reaction, to check the purity of a sample, or to perform a preliminary separation before a more refined technique like HPLC. The choice of solvent system is critical for achieving good separation and is determined empirically based on the polarity of the compound. Visualization of the separated spots can be achieved under UV light or by using staining reagents.